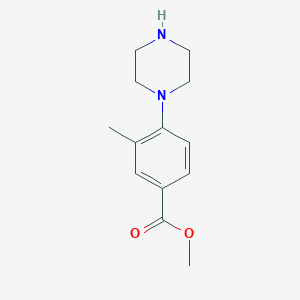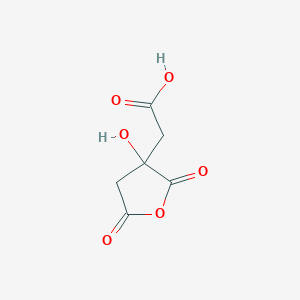
Citric acid anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric acid anhydride is a chemical compound derived from citric acid. It is an organic compound with the formula C_12H_14O_7. This compound is a cyclic anhydride formed by the dehydration of citric acid. It is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and ability to form esters and amides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citric acid anhydride can be synthesized through the dehydration of citric acid. One common method involves heating citric acid with acetic anhydride at temperatures ranging from 40°C to 110°C for 15 to 120 minutes. The reaction mixture is then cooled, and the citric anhydride is crystallized out .
Industrial Production Methods: In industrial settings, citric anhydride is produced by reacting citric acid with acetic anhydride or other organic acid anhydrides. The reaction is typically carried out in a reactor at controlled temperatures, followed by crystallization and purification steps to obtain high-purity citric anhydride .
Análisis De Reacciones Químicas
Types of Reactions: Citric acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form citric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as pyridine.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the by-product acid.
Major Products:
Hydrolysis: Citric acid.
Esterification: Citric esters.
Amidation: Citric amides.
Aplicaciones Científicas De Investigación
Citric acid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the modification of biomolecules for bioconjugation and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and as a drying agent in various formulations.
Mecanismo De Acción
The mechanism of action of citric anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with these nucleophiles, leading to the formation of citric acid, esters, or amides. This reactivity is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
Acetic Anhydride: Another common anhydride used in esterification and amidation reactions.
Succinic Anhydride: Used in similar applications but has different reactivity due to its structure.
Maleic Anhydride: Employed in polymer production and as a chemical intermediate.
Uniqueness of Citric Anhydride: Citric acid anhydride is unique due to its ability to form multiple functional groups (esters, amides) and its application in bioconjugation and drug delivery systems. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H6O6 |
|---|---|
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8) |
Clave InChI |
WQNHWIYLCRZRLR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC(=O)C1(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


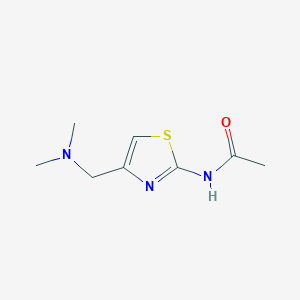
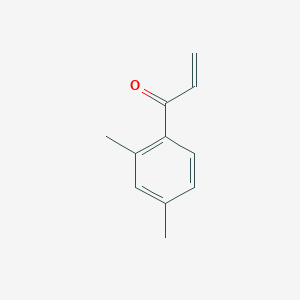
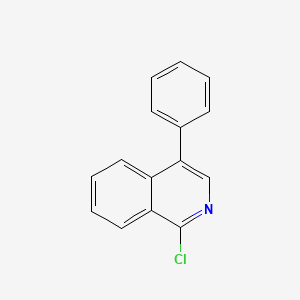
![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)

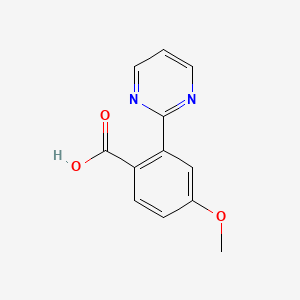
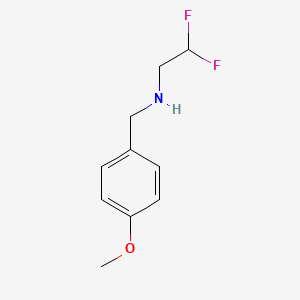
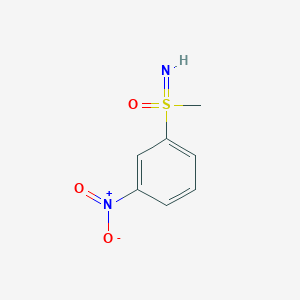
![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)
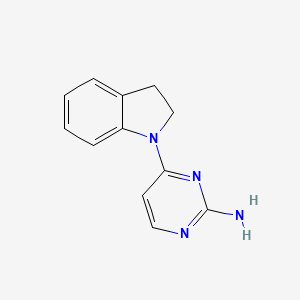
![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)
![N-[4-(hydroxymethyl)phenyl]acrylamide](/img/structure/B8698051.png)
